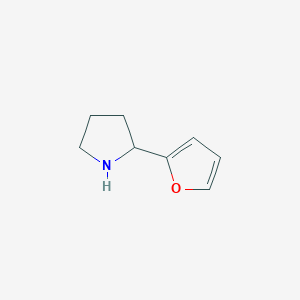
2-(Furan-2-yl)pyrrolidine
Vue d'ensemble
Description
2-(Furan-2-yl)pyrrolidine is a compound with the CAS Number: 90086-89-8 . It has a molecular weight of 137.18 and is a liquid in its physical form .
Synthesis Analysis
Pyrrolidine derivatives have been synthesized using two main approaches . The first involves modification of an existing heterocyclic ring, while the second combines methods that enable the synthesis of target compounds through intermolecular cyclization of precursor molecules, which already contain the desired hetaryl moiety .Molecular Structure Analysis
The InChI code for 2-(Furan-2-yl)pyrrolidine is 1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 .Chemical Reactions Analysis
Pyrrolidine and its derivatives, including 2-(Furan-2-yl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
2-(Furan-2-yl)pyrrolidine is a liquid . It has a molecular weight of 137.18 . More specific physical and chemical properties such as density, boiling point, and vapor pressure were not found in the search results.Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
- Summary of Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results or Outcomes : Their investigation reveals that 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .
Synthesis of Furan, Pyran, Pyrrolidine, and Piperidine Scaffolds
- Summary of Application : This research focuses on the synthesis of furan, pyran, pyrrolidine, and piperidine scaffolds .
- Methods of Application : The methodology was extended towards the synthesis of its pyran derivatives. The post-synthetic applications of the reaction were extended towards the synthesis of furanylidene-isobenzofuranones in excellent yields .
- Results or Outcomes : The study resulted in the successful synthesis of furan, pyran, pyrrolidine, and piperidine scaffolds .
Reaction of Substituted Furan-2
- Summary of Application : This research involves the synthesis of 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones, methyl-2-[(E)-(5-oxo-2-phenyl-1,3-oxazol-5(4H)-ylidene)methyl]furo[3,2-b]pyrrol-5-carboxylates and their [2,3-b]isomers .
- Methods of Application : The study involves the reaction of substituted furan-2 .
- Results or Outcomes : The study showed the different reactivity of the starting aldehydes .
Pyrrolidine in Drug Discovery
- Summary of Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Summary of Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results or Outcomes : Their investigation reveals that 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .
Safety And Hazards
The safety information available indicates that 2-(Furan-2-yl)pyrrolidine is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Orientations Futures
Propriétés
IUPAC Name |
2-(furan-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFJPSLQRGQNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394917 | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)pyrrolidine | |
CAS RN |
90086-89-8 | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)
![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)
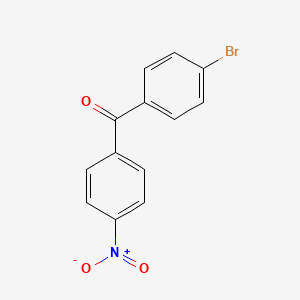
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
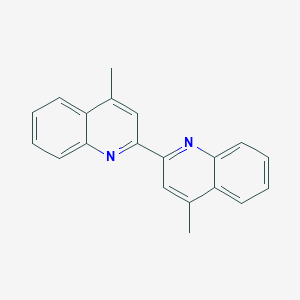
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
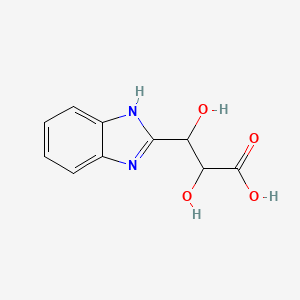
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)
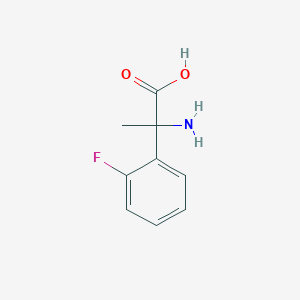
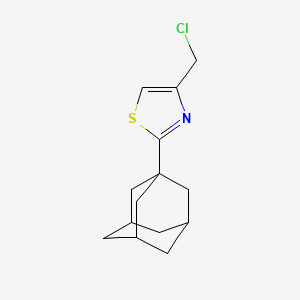
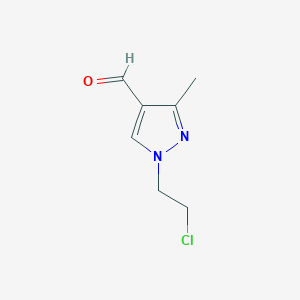
![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)